

Application Note: Functional Group Transformations of Dimethyl 2-(bis(methylthio)methylene)malonate

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Compound of Interest

Compound Name:	Dimethyl 2-(bis(methylthio)methylene)malonate
CAS No.:	19607-08-0
Cat. No.:	B009244

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Abstract & Introduction

Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 6148-29-4) is a versatile, polyfunctional electrophile belonging to the class of

-oxo ketene dithioacetals.[1] Structurally, it features a "push-pull" alkene system where the electron-donating methylthio groups and electron-withdrawing ester groups create a polarized double bond highly susceptible to nucleophilic attack.[1]

This guide details the specific protocols for transforming this reagent into high-value heterocyclic scaffolds, specifically pyrazoles, pyrimidines, and benzo-fused systems.[2] These transformations are pivotal in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents.[2]

Chemical Profile & Reactivity[1][2][3][4][5][6]

Property	Specification
IUPAC Name	Dimethyl 2-(bis(methylthio)methylene)malonate
Molecular Formula	C ₈ H ₁₂ O ₄ S ₂
Molecular Weight	236.31 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	60–62 °C
Reactivity Class	Michael Acceptor / Vinylogous Ester
Key Mechanism	Nucleophilic Vinylic Substitution ()

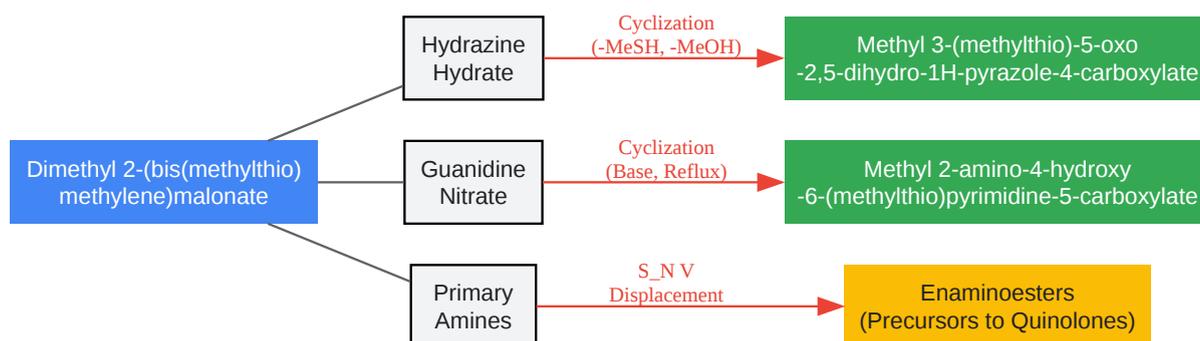
Mechanistic Insight: The Pathway

The reactivity is governed by the addition-elimination mechanism (

).[1] A nucleophile attacks the

-carbon, generating a stabilized carbanion intermediate.[2][1] Subsequent elimination of a methanethiol (MeSH) molecule restores the double bond, yielding a substituted enamine or vinyl sulfide.

DOT Diagram 1: Reactivity & Transformation Map



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Figure 1: Divergent synthesis pathways from the parent ketene dithioacetal to distinct heterocyclic classes.^{[2][1]}

Experimental Protocols

Protocol A: Synthesis of Pyrazoles

This reaction utilizes hydrazine to displace one methylthio group and cyclize onto the adjacent ester function.

Target Compound: Methyl 3-(methylthio)-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate.^[1]

Reagents:

- **Dimethyl 2-(bis(methylthio)methylene)malonate** (1.0 equiv)^[1]
- Hydrazine hydrate (1.1 equiv)^[1]
- Ethanol (Absolute)^[1]

Procedure:

- **Dissolution:** Dissolve 2.36 g (10 mmol) of the starting malonate in 20 mL of absolute ethanol in a round-bottom flask.
- **Addition:** Add hydrazine hydrate (0.55 g, 11 mmol) dropwise at room temperature. A slight exotherm may be observed.^[1]
- **Reflux:** Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).^[1] The starting material spot () should disappear, replaced by a more polar spot.
- **Work-up:** Cool the reaction mixture to room temperature. The product often precipitates as a white solid.
- **Isolation:** Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
- **Yield:** Typical yields are 75–85%.^{[1][3]}

Critical Note: The remaining methylthio group at position 3 is active and can be further displaced by secondary amines to generate 3-aminopyrazoles.[1]

Protocol B: Synthesis of Pyrimidines

Reaction with binucleophiles like guanidine or amidines yields highly functionalized pyrimidines.[1] This protocol uses guanidine nitrate.[1]

Target Compound: Methyl 2-amino-4-hydroxy-6-(methylthio)pyrimidine-5-carboxylate.[1]

Reagents:

- **Dimethyl 2-(bis(methylthio)methylene)malonate** (1.0 equiv)[1]
- Guanidine Nitrate (1.1 equiv)[1]
- Sodium Methoxide (NaOMe) (1.1 equiv)[1]
- Methanol (Dry)[1]

Procedure:

- **Base Preparation:** In a dry flask, dissolve sodium metal (0.25 g, 11 mmol) in dry methanol (20 mL) to generate NaOMe in situ (or use commercial solution).
- **Free Base Formation:** Add guanidine nitrate (1.34 g, 11 mmol) to the NaOMe solution and stir for 10 minutes to release the free guanidine base.
- **Reaction:** Add the malonate substrate (2.36 g, 10 mmol) in one portion.
- **Reflux:** Reflux the mixture for 6–8 hours. Evolution of methanethiol (rotten cabbage odor) confirms the reaction progress (Use a bleach trap).[1]
- **Quench:** Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water (10 mL).[1]
- **Neutralization:** Acidify carefully with 1N HCl to pH 4–5. The pyrimidine will precipitate.
- **Purification:** Recrystallize from DMF/Ethanol.

Protocol C: Synthesis of Enaminoesters (Quinolone Precursors)

Mono-displacement with anilines provides precursors for thermal cyclization into quinolines (Gould-Jacobs type reaction).[1]

Reagents:

- **Dimethyl 2-(bis(methylthio)methylene)malonate** (1.0 equiv)[1]
- Aniline derivative (1.0 equiv)[1]
- Solvent: Ethanol or Toluene[2][1][3]

Procedure:

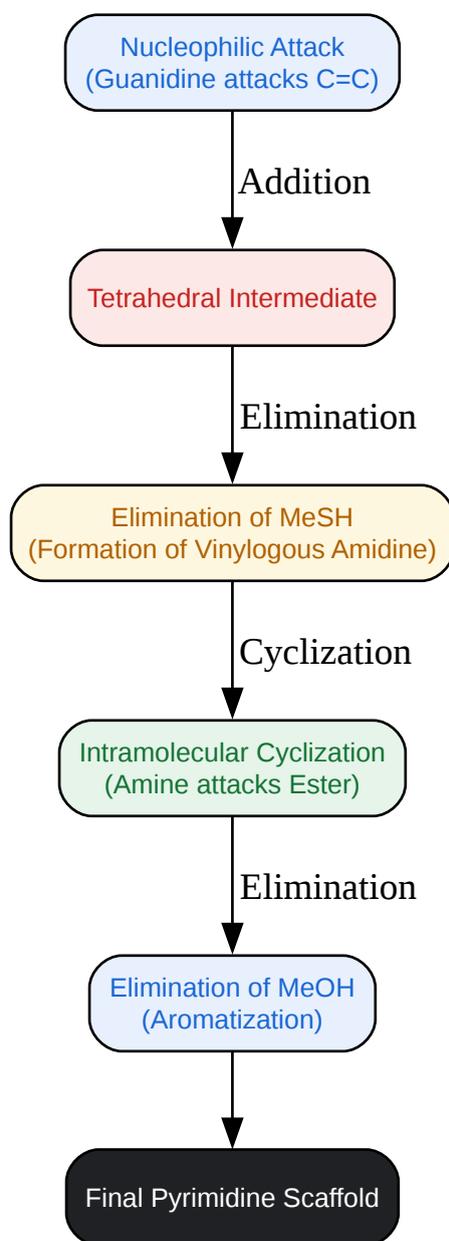
- Mix the malonate (10 mmol) and the aniline (10 mmol) in ethanol (30 mL).
- Reflux for 2–4 hours.
- Cool to precipitate the mono-displaced product: Dimethyl 2-((arylamino)(methylthio)methylene)malonate.
- Cyclization (Step 2): Heat the isolated intermediate in diphenyl ether at 250 °C to cyclize into the 4-hydroxyquinoline scaffold.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield (Pyrazole)	Bis-displacement of SMe	Reduce hydrazine equivalents to 1.0; lower temperature to 60 °C.
Odor Complaints	Release of MeSH	Vent reaction through a bleach (NaOCl) scrubber to oxidize methanethiol.
Incomplete Reaction	Steric hindrance	If using bulky amines, switch solvent to DMF and increase temp to 100 °C.
Product is Oily	Impurities	Triturate the crude oil with cold diethyl ether to induce crystallization.[2]

Mechanistic Visualization

DOT Diagram 2: Detailed Mechanism of Pyrimidine Formation



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Figure 2: Step-wise mechanism for the condensation of guanidine with the dithioacetal substrate.

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